(S)-3-Methylpent-1-yne
Overview
Description
(S)-3-Methylpent-1-yne is an organic compound with the molecular formula C6H10. It is a chiral alkyne, meaning it contains a triple bond between two carbon atoms and has a specific spatial arrangement that makes it optically active. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-3-Methylpent-1-yne can be synthesized through several methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of the alkyl halide to form the desired alkyne.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic processes that involve the use of transition metal catalysts. These processes often employ palladium or nickel catalysts to facilitate the coupling of propargyl derivatives with alkyl halides or other suitable reagents. The reaction conditions are optimized to achieve high yields and selectivity for the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Methylpent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield the corresponding alkane.
Substitution: The alkyne can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Palladium on carbon or nickel catalysts under hydrogen gas.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
(S)-3-Methylpent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Methylpent-1-yne involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound can coordinate with transition metal catalysts, facilitating the formation of new carbon-carbon bonds. The triple bond in the alkyne provides a site for nucleophilic attack, leading to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
®-3-Methylpent-1-yne: The enantiomer of (S)-3-Methylpent-1-yne, which has the opposite spatial arrangement.
3-Methylpent-2-yne: A structural isomer with the triple bond located at a different position.
3-Methyl-1-pentyne: Another structural isomer with a different arrangement of the carbon atoms.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in applications requiring chiral selectivity, such as asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
IUPAC Name |
(3S)-3-methylpent-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h1,6H,5H2,2-3H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJCCHSCFNKCC-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457142 | |
Record name | CTK0J1899 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2868-07-7 | |
Record name | CTK0J1899 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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